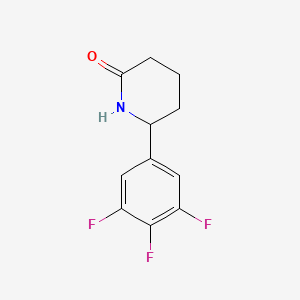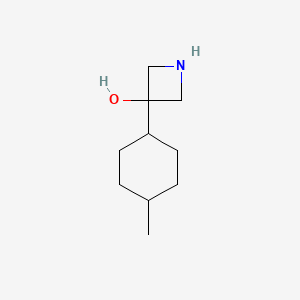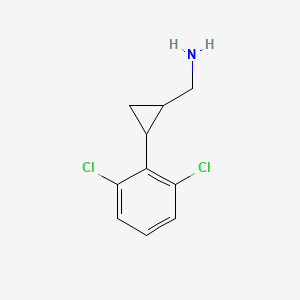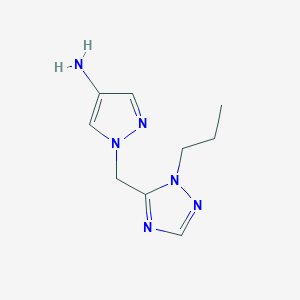
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes both a triazole and a pyrazole ring, makes it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using propyl bromide to introduce the propyl group at the 1-position of the triazole ring.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling Reaction: Finally, the triazole and pyrazole rings are coupled together using a suitable linker, such as a methylene group, under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control to optimize reaction rates and yields.
科学研究应用
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Propyl-1H-1,2,4-triazol-5-amine: This compound lacks the pyrazole ring and has different chemical properties and applications.
1-(1H-1,2,4-Triazol-5-yl)methyl-1H-pyrazol-4-amine:
1-(1H-1,2,4-Triazol-5-yl)ethyl-1H-pyrazol-4-amine: This compound has an ethyl group instead of a propyl group, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
属性
分子式 |
C9H14N6 |
|---|---|
分子量 |
206.25 g/mol |
IUPAC 名称 |
1-[(2-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H14N6/c1-2-3-15-9(11-7-13-15)6-14-5-8(10)4-12-14/h4-5,7H,2-3,6,10H2,1H3 |
InChI 键 |
DFOOCOQQDUUBGW-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=NC=N1)CN2C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



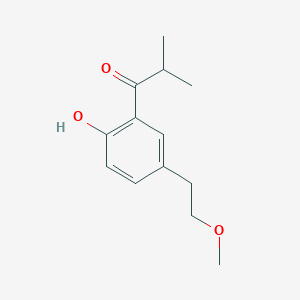
![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)
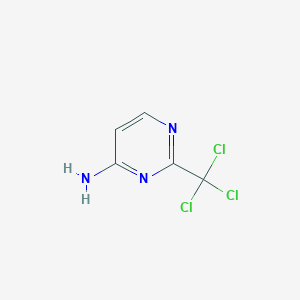


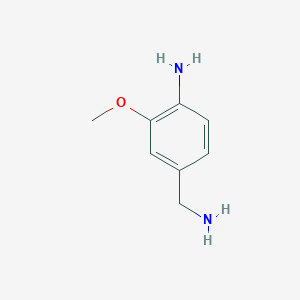

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
